Rockout
Description
The field of material science and chemistry explores the synthesis, structure, properties, and applications of materials. Innovative methodologies such as reticular synthesis and combinatorial chemistry have revolutionized the development of new materials with tailored properties.
Synthesis Analysis
Reticular synthesis is a conceptual approach that employs secondary building units to direct the assembly of ordered frameworks, leading to materials with predetermined structures, compositions, and properties. This method has been particularly successful in creating porous frameworks with large surface areas for gas storage (O. Yaghi et al., 2003).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of materials. Techniques such as X-ray diffraction (XRD) and Rietveld refinement are used to determine the crystalline structures of materials, such as in the synthesis of high-entropy oxide nanocrystalline powders (Aiqin Mao et al., 2019).
Chemical Reactions and Properties
Chemical reactions are foundational to synthesizing new materials. Mechanochemical synthesis, for example, has been employed to create novel high-entropy oxides and oxyfluorides with single-phase rock-salt structures, showcasing the potential for creating materials with unique properties (Ling Lin et al., 2020).
Physical Properties Analysis
Understanding the physical properties of materials, such as thermal behavior, is essential. Studies on the thermal effect on rocks have shown significant variations in properties like mass, density, porosity, and mechanical strength, which are critical for applications in geotechnical engineering (Weiqiang Zhang et al., 2016).
Chemical Properties Analysis
The chemical properties of materials, including reactivity and stability, are influenced by their molecular structure and synthesis conditions. Research on synthesis "on water" has highlighted the potential for environmentally friendly reactions with unique selectivity and rate enhancements (A. Chanda & V. Fokin, 2009).
properties
IUPAC Name |
3-pyridin-4-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRXVHJOJRCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349379 | |
Record name | 3-(4-Pyridyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rockout | |
CAS RN |
7272-84-6 | |
Record name | 3-(4-Pyridyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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